molecular formula C17H23N3 B3816306 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-methylbenzyl)prop-2-en-1-amine

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-methylbenzyl)prop-2-en-1-amine

Cat. No. B3816306
M. Wt: 269.4 g/mol
InChI Key: NLWCRLKEZJCOQF-UHFFFAOYSA-N
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Description

The compound “N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-methylbenzyl)prop-2-en-1-amine” is a complex organic molecule that contains a pyrazole ring. Pyrazole is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole-bearing compounds are known for their diverse pharmacological effects .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, pyrazoles are generally synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, an ethyl group, a prop-2-en-1-amine group, and a 2-methylbenzyl group. The exact structure would need to be determined using techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including reactions with α, β -unsaturated compounds . The specific reactions that “N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-methylbenzyl)prop-2-en-1-amine” would undergo would depend on the reaction conditions and the other compounds present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For example, some pyrazole derivatives have been found to have antileishmanial and antimalarial activities .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. Pyrazole derivatives have been found to have a range of biological activities, suggesting potential uses in pharmaceuticals .

properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-N-[(2-methylphenyl)methyl]prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3/c1-4-10-19(12-16-11-18-20(5-2)13-16)14-17-9-7-6-8-15(17)3/h4,6-9,11,13H,1,5,10,12,14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWCRLKEZJCOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN(CC=C)CC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-methylbenzyl)prop-2-en-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-methylbenzyl)prop-2-en-1-amine

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